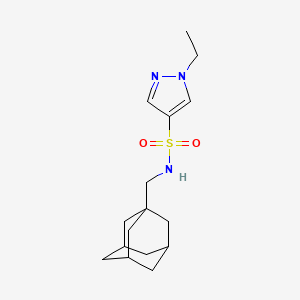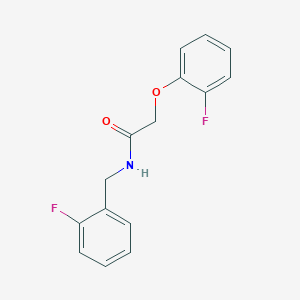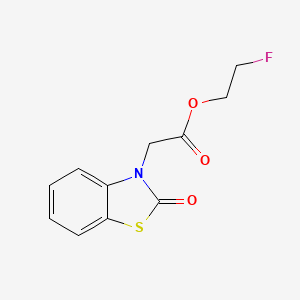![molecular formula C16H22N4O2 B4753159 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753159.png)
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Adamantylcarbonyl Intermediate: The adamantane derivative is first functionalized to introduce a carbonyl group. This can be achieved through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Coupling with Pyrazole: The adamantylcarbonyl intermediate is then reacted with a pyrazole derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the adamantane moiety.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure.
Wirkmechanismus
The mechanism of action of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The pyrazole ring may also contribute to the compound’s bioactivity by interacting with enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease, also features an adamantane structure.
Uniqueness
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the combination of the adamantane moiety with a pyrazole ring and a carboxamide group
Eigenschaften
IUPAC Name |
4-(adamantane-1-carbonylamino)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-20-13(14(17)21)12(8-18-20)19-15(22)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZOAIFWSTXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4753077.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B4753086.png)
![5-cyclopropyl-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4753093.png)
![(5E)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylidene]-1-(4-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4753101.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4753102.png)
![2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4753108.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B4753112.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4753121.png)


![methyl 2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4753132.png)
![2-(4-CHLORO-3-NITROPHENYL)-2-OXOETHYL 3-[(3-ACETYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4753149.png)

![prop-2-enyl (E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B4753176.png)
